Pseudomonic Acid E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

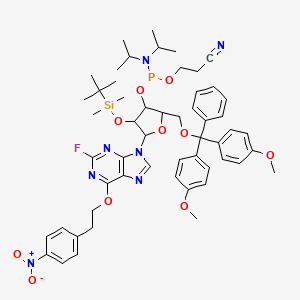

Pseudomonic Acid E is a member of the pseudomonic acid family, which are polyketide antibiotics produced by the bacterium Pseudomonas fluorescens. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound, like its more well-known counterpart Mupirocin (Pseudomonic Acid A), is used in various medical and industrial applications due to its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pseudomonic Acid E involves complex polyketide synthesis pathways. The biosynthetic cluster responsible for its production encodes multiple type I polyketide synthase multifunctional proteins and single-function proteins . The synthetic route typically involves the assembly of a heptaketide backbone, followed by the incorporation of a pyran ring and a short fatty acid side-chain through ester linkage .

Industrial Production Methods: Industrial production of this compound is primarily achieved through submerged fermentation using Pseudomonas fluorescens cultures. The fermentation conditions, including the choice of culture medium and environmental parameters, are optimized to maximize yield and purity . The product is then recovered and purified through various biochemical processes.

Chemical Reactions Analysis

Types of Reactions: Pseudomonic Acid E undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products:

Scientific Research Applications

Pseudomonic Acid E has a wide range of scientific research applications:

Mechanism of Action

Pseudomonic Acid E exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth and replication . The molecular targets and pathways involved in this mechanism are similar to those of other pseudomonic acids, with specific interactions at the active site of the enzyme .

Comparison with Similar Compounds

Mupirocin (Pseudomonic Acid A): The most well-known member of the pseudomonic acid family, used extensively in clinical settings for its potent antibacterial activity.

Pseudomonic Acid B, C, and D: Other members of the pseudomonic acid family with varying structures and antibacterial properties.

Uniqueness: Pseudomonic Acid E is unique due to its specific structural features and the particular pathways it targets in bacterial cells. Its distinct chemical structure allows for unique interactions with bacterial enzymes, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C28H48O9 |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

11-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyundecanoic acid |

InChI |

InChI=1S/C28H48O9/c1-18(15-25(32)35-13-11-9-7-5-4-6-8-10-12-24(30)31)14-22-27(34)26(33)21(17-36-22)16-23-28(37-23)19(2)20(3)29/h15,19-23,26-29,33-34H,4-14,16-17H2,1-3H3,(H,30,31)/b18-15+/t19-,20-,21-,22-,23-,26+,27-,28-/m0/s1 |

InChI Key |

CEYWZUWGAIPUSN-ZYRVQOIHSA-N |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCCCC(=O)O)/C)[C@H](C)O |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCCCC(=O)O)C)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)

![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)